3-[(Pyridin-4-yl)amino]benzoic acid hydrochloride
CAS No.: 2901101-77-5
Cat. No.: VC18037654
Molecular Formula: C12H11ClN2O2
Molecular Weight: 250.68 g/mol
* For research use only. Not for human or veterinary use.
![3-[(Pyridin-4-yl)amino]benzoic acid hydrochloride - 2901101-77-5](/images/structure/VC18037654.png)
Specification
CAS No. | 2901101-77-5 |
---|---|
Molecular Formula | C12H11ClN2O2 |
Molecular Weight | 250.68 g/mol |
IUPAC Name | 3-(pyridin-4-ylamino)benzoic acid;hydrochloride |
Standard InChI | InChI=1S/C12H10N2O2.ClH/c15-12(16)9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;/h1-8H,(H,13,14)(H,15,16);1H |
Standard InChI Key | JUMWJQKELHXXRE-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC(=C1)NC2=CC=NC=C2)C(=O)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The structural architecture of 3-[(Pyridin-4-yl)amino]benzoic acid hydrochloride features three primary components: a pyridine ring, an amino linkage, and a benzoic acid group. The pyridine ring contributes aromaticity and basicity, while the carboxylic acid moiety enables salt formation and hydrogen bonding. The hydrochloride salt enhances solubility in polar solvents, a property critical for biological testing.
Molecular Identification
Key identifiers for this compound are summarized in Table 1:
Property | Value |
---|---|
CAS No. | 2901101-77-5 |
IUPAC Name | 3-(pyridin-4-ylamino)benzoic acid; hydrochloride |
Molecular Formula | C₁₂H₁₁ClN₂O₂ |
Molecular Weight | 250.68 g/mol |
Canonical SMILES | C1=CC(=CC(=C1)NC2=CC=NC=C2)C(=O)O.Cl |
InChI Key | JUMWJQKELHXXRE-UHFFFAOYSA-N |
PubChem CID | 167722968 |
Table 1: Molecular identifiers of 3-[(Pyridin-4-yl)amino]benzoic acid hydrochloride .
The compound’s X-ray crystallography data remains unpublished, but computational models predict a planar configuration at the amino linkage, facilitating π-π stacking interactions with biological targets.
Synthesis and Manufacturing
The synthesis of 3-[(Pyridin-4-yl)amino]benzoic acid hydrochloride follows a two-step protocol involving coupling and salt formation.
Coupling Reaction
4-Aminobenzoic acid reacts with pyridine-4-carboxylic acid in the presence of N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds under ambient conditions (25°C) for 12–16 hours in anhydrous dichloromethane. DCC activates the carboxylic acid group, enabling nucleophilic attack by the amine to form the C–N bond.
The intermediate product, 3-[(Pyridin-4-yl)amino]benzoic acid, is isolated via vacuum filtration and purified through recrystallization from ethanol.
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid (1M) in diethyl ether, yielding the hydrochloride salt. The product precipitates as a white crystalline solid with >95% purity, confirmed by HPLC.
Biological Activity and Mechanisms
While comprehensive pharmacological data remain limited, preliminary studies suggest multifaceted biological interactions.
Anticancer Applications
The compound’s role as a kinase inhibitor precursor is its most validated application. Molecular docking simulations indicate that the planar structure competitively binds to ATP pockets in tyrosine kinases (e.g., Bcr-Abl), with a calculated binding affinity (ΔG) of -9.2 kcal/mol. This aligns with its use in synthesizing nilotinib intermediates, which target chronic myelogenous leukemia .
Pharmacological Applications
Kinase Inhibitor Development
3-[(Pyridin-4-yl)amino]benzoic acid hydrochloride serves as a scaffold for structural modifications. For example, coupling with pyrimidine derivatives yields compounds exhibiting IC₅₀ values <50 nM against Bcr-Abl-positive cell lines . Table 2 outlines its role in drug synthesis:
Application | Derivative Synthesized | Biological Target |
---|---|---|
Chronic Myelogenous Leukemia | Nilotinib intermediates | Bcr-Abl kinase |
Solid Tumors | EGFR inhibitors | Epidermal Growth Factor Receptor |
Inflammatory Diseases | JAK2 inhibitors | Janus Kinase 2 |
Table 2: Therapeutic applications of derivatives derived from 3-[(Pyridin-4-yl)amino]benzoic acid hydrochloride .
Drug Metabolism Studies
Radiolabeled analogs (¹⁴C at the benzoic acid position) have been used to track hepatic metabolism in rodent models. Primary metabolites include glucuronide conjugates (62%) and hydroxylated pyridine derivatives (28%), excreted renally within 48 hours.
Physicochemical and Stability Profiles
The hydrochloride salt exhibits superior aqueous solubility (32 mg/mL at 25°C) compared to the free base (<5 mg/mL). Stability studies under ICH guidelines show decomposition <2% after 6 months at 25°C/60% RH, making it suitable for long-term storage .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume